Technical Documentation Center

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
  • CAS: 220394-91-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate: Structure, Synthesis, and Application

Executive Summary Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featurin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its molecular architecture, featuring a strategically placed isocyanate group and a removable benzyl carbamate (Cbz) protecting group on a piperidine scaffold, makes it a highly versatile building block. The pronounced electrophilicity of the isocyanate moiety allows for facile conjugation with a wide array of nucleophiles, while the Cbz group provides an orthogonal handle for subsequent chemical modifications. This guide provides a comprehensive technical overview of its molecular structure, details a robust synthetic protocol via the Curtius rearrangement, elucidates its key reactive pathways, and presents its practical applications, particularly in the realm of drug discovery as a scaffold for generating libraries of bioactive compounds.

Molecular Structure and Physicochemical Properties

The utility of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate stems from the distinct roles of its three primary structural components:

  • The Tetrahydropyridine (Piperidine) Core: This saturated heterocyclic ring is a prevalent scaffold in numerous FDA-approved drugs. Its three-dimensional structure and ability to be substituted at various positions allow for the precise spatial orientation of functional groups, which is critical for optimizing interactions with biological targets. The N-benzyl piperidine motif, in particular, is frequently used to fine-tune efficacy and physicochemical properties in drug development[1].

  • The Isocyanate Functional Group (-N=C=O): This is the molecule's primary reactive center. The carbon atom of the isocyanate is highly electrophilic, making it susceptible to attack by a broad range of nucleophiles, including amines, alcohols, and even water. This reactivity is the cornerstone of its application as a synthetic intermediate[2].

  • The Benzyl Carbamate (Cbz) Protecting Group: The nitrogen atom of the piperidine ring is protected as a benzyl carbamate. The Cbz group is a classic and robust protecting group for amines, effectively masking the nucleophilicity and basicity of the nitrogen lone pair[3][4]. Crucially, it can be selectively removed under specific conditions, most commonly catalytic hydrogenolysis, without disturbing other functional groups. This "orthogonal" deprotection strategy is fundamental to multi-step synthetic campaigns[2][5].

These features combine to create a molecule that can be derivatized at the 4-position via the isocyanate, and subsequently modified at the 1-position by removing the Cbz group, enabling divergent synthetic strategies.

Physicochemical Data

The key physicochemical properties of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate are summarized below for easy reference.

PropertyValueReference
CAS Number 220394-91-2[6]
Molecular Formula C₁₄H₁₆N₂O₃[2][6]
Molecular Weight 260.29 g/mol [2][6]
Density 1.2 ± 0.1 g/cm³[6]
Boiling Point 185 °C[6]
Flash Point 189.7 ± 27.9 °C[6]
Synonyms Benzyl 4-isocyanatopiperidine-1-carboxylate, 1-Cbz-4-isocyanatopiperidine[6]

Synthesis and Mechanistic Rationale

While isocyanates can be synthesized using highly toxic reagents like phosgene, a safer and more versatile laboratory-scale approach is the Curtius rearrangement . This method converts a carboxylic acid into an isocyanate via an acyl azide intermediate[7]. The key advantage of this pathway is its operational simplicity and the mild conditions required, making it ideal for complex molecule synthesis. The evolution of nitrogen gas as the sole byproduct drives the reaction to completion[8].

The proposed synthesis begins with the commercially available precursor, Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate, and proceeds through a Hofmann-type rearrangement, which is mechanistically related to the Curtius rearrangement and also involves an isocyanate intermediate.

G cluster_0 Synthetic Workflow Start Benzyl 4-(aminocarbonyl)tetrahydro- 1(2H)-pyridinecarboxylate (Amide Precursor) Reagents Reagents: - Bromine (Br₂) or NBS - Strong Base (e.g., NaOMe) - Solvent (e.g., Methanol) Start->Reagents Hofmann Rearrangement Intermediate Isocyanate Intermediate (In Situ Formation) [R-N=C=O] Reagents->Intermediate Reaction Initiation Product Benzyl 4-isocyanatotetrahydro- 1(2H)-pyridinecarboxylate (Final Product) Intermediate->Product Isolation/ Purification G cluster_isocyanate Isocyanate Reactivity cluster_cbz Cbz Group Reactivity center_node Benzyl 4-isocyanatotetrahydro- 1(2H)-pyridinecarboxylate Urea Substituted Urea center_node->Urea Carbamate Carbamate center_node->Carbamate Hydrolysis Unstable Carbamic Acid -> Amine + CO₂ center_node->Hydrolysis Piperidine Free Piperidine center_node->Piperidine Amine Primary/Secondary Amine (R-NH₂) Amine->center_node Alcohol Alcohol (R-OH) Alcohol->center_node Water Water (H₂O) Water->center_node Deprotection H₂, Pd/C (Hydrogenolysis) Deprotection->center_node G cluster_workflow Urea Library Synthesis Workflow Reagent Benzyl 4-isocyanatotetrahydro- 1(2H)-pyridinecarboxylate Reaction Parallel Synthesis (e.g., 96-well plate) Solvent: DCM or DMF Reagent->Reaction Amine_Library Diverse Library of Primary/Secondary Amines (R₁, R₂, R₃...) Amine_Library->Reaction Purification High-Throughput Purification (e.g., Mass-directed HPLC) Reaction->Purification Screening Biological Screening (HTS Assay) Purification->Screening

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

Introduction: Unveiling a Reactive Scaffold for Covalent Drug Discovery Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a heterocyclic compound distinguished by two key functional moieties: a benzyl carbamate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Reactive Scaffold for Covalent Drug Discovery

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a heterocyclic compound distinguished by two key functional moieties: a benzyl carbamate protecting the piperidine nitrogen and a highly reactive isocyanate group at the 4-position. While primarily utilized as a chemical intermediate in organic synthesis, its intrinsic reactivity presents a compelling framework for the exploration of novel covalent therapeutics. This guide delves into the core mechanism of action of this molecule, not as a final drug entity, but as a reactive scaffold with the potential for targeted covalent modification of biological macromolecules. We will explore its chemical reactivity, postulate its biological mechanism of action based on the principles of covalent inhibition, and provide detailed experimental protocols for its investigation and application in drug discovery.

I. Physicochemical Properties and Reactivity

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a white to off-white solid with the molecular formula C₁₄H₁₆N₂O₃ and a molecular weight of 260.29 g/mol . The cornerstone of its reactivity, and thus its potential mechanism of action, is the electrophilic nature of the isocyanate group (-N=C=O). The carbon atom of the isocyanate is highly susceptible to nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen and oxygen atoms.

This inherent electrophilicity dictates its reactivity towards a range of biological nucleophiles, with the general order of reactivity being:

Thiol (Cysteine) > Amine (Lysine, N-terminus) > Hydroxyl (Serine, Threonine, Tyrosine)

The benzyl carbamate group serves as a protecting group for the piperidine nitrogen, preventing self-polymerization and allowing for controlled reactions. This group can be removed under specific conditions to enable further synthetic modifications.

PropertyValueSource
Molecular FormulaC₁₄H₁₆N₂O₃
Molecular Weight260.29 g/mol
AppearanceWhite to off-white solid
Key Reactive GroupIsocyanate (-N=C=O)

II. Postulated Mechanism of Action: Targeted Covalent Inhibition

The biological mechanism of action of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is predicated on its function as a targeted covalent inhibitor . This mechanism can be dissected into two critical components: the non-covalent recognition guided by the piperidine scaffold and the subsequent irreversible covalent bond formation mediated by the isocyanate "warhead".

A. The Role of the Scaffold: Driving Target Recognition

The benzyl 4-carboxypiperidine moiety acts as the "guidance system" for the reactive isocyanate. The piperidine ring is a prevalent scaffold in medicinal chemistry, known to interact with a wide array of biological targets, including enzymes and receptors. The specific stereochemistry and substitution pattern of the piperidine ring, along with the benzyl carbamate, will determine the non-covalent binding affinity and selectivity for a particular protein target. This initial, reversible binding event is crucial for orienting the isocyanate warhead in close proximity to a nucleophilic amino acid residue within the target's binding site.

B. The Isocyanate Warhead: Forging the Irreversible Bond

Once the molecule is positioned within the target's active or allosteric site, the highly electrophilic isocyanate group reacts with a nearby nucleophilic amino acid residue. Given the high prevalence and nucleophilicity of lysine residues on protein surfaces and in active sites, the ε-amino group of lysine is a primary candidate for covalent modification. The reaction proceeds via a nucleophilic addition mechanism, resulting in the formation of a stable urea linkage between the inhibitor and the protein. This covalent bond formation is typically irreversible under physiological conditions, leading to the permanent inactivation of the target protein. Other potential nucleophilic targets include the N-terminal α-amino group of the protein, and the side chains of cysteine, serine, and threonine, although reactions with these residues are generally less favored than with primary amines.

III. Visualizing the Covalent Inhibition Pathway

The following diagram illustrates the two-step mechanism of targeted covalent inhibition by Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate.

G cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Inhibitor Benzyl 4-isocyanatotetrahydro- 1(2H)-pyridinecarboxylate Reversible_Complex Non-covalent Enzyme-Inhibitor Complex Inhibitor->Reversible_Complex Non-covalent Interactions Target_Protein Target Protein (with nucleophilic residue) Target_Protein->Reversible_Complex Covalent_Adduct Covalently Modified Inactive Protein Reversible_Complex->Covalent_Adduct Irreversible Urea Bond Formation

Caption: Two-step mechanism of covalent inhibition.

IV. Experimental Protocols for Mechanistic Elucidation

A rigorous investigation of the mechanism of action of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate necessitates a multi-faceted experimental approach. The following protocols provide a framework for characterizing its potential as a covalent inhibitor.

A. Synthesis of Urea Derivatives for Structure-Activity Relationship (SAR) Studies

To explore the targeting potential of the piperidine scaffold, a library of urea derivatives can be synthesized by reacting Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate with a diverse set of primary and secondary amines. These derivatives can then be screened in non-covalent binding assays to identify scaffolds with high affinity for specific targets.

Protocol:

  • Dissolve Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Add the desired amine (1.1 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting urea derivative by column chromatography on silica gel.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

B. Screening for Covalent Inhibition

Initial screening can be performed using enzyme activity assays to identify potential protein targets that are irreversibly inhibited by the compound.

Protocol:

  • Prepare a stock solution of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate in a suitable organic solvent (e.g., DMSO).

  • In a multi-well plate, pre-incubate the target enzyme with varying concentrations of the inhibitor for different time points (e.g., 0, 15, 30, 60 minutes).

  • Initiate the enzymatic reaction by adding the substrate.

  • Measure the enzyme activity using a suitable detection method (e.g., absorbance, fluorescence, luminescence).

  • As a control for irreversible inhibition, perform a "jump dilution" experiment: pre-incubate the enzyme with a high concentration of the inhibitor, then dilute the mixture significantly to reduce the concentration of the free inhibitor before adding the substrate. A lack of recovery of enzyme activity upon dilution suggests covalent modification.

  • Plot the percentage of enzyme inhibition against the pre-incubation time for each inhibitor concentration to observe time-dependent inhibition, a hallmark of covalent inhibitors.

C. Kinetic Analysis of Irreversible Inhibition

To quantify the potency of a covalent inhibitor, the kinetic parameters kinact (the maximal rate of inactivation) and KI (the inhibitor concentration at which the rate of inactivation is half-maximal) should be determined.

Protocol:

  • Perform a series of enzyme activity assays with varying concentrations of both the substrate and the inhibitor.

  • Monitor the reaction progress over time for each condition.

  • Fit the progress curves to the appropriate kinetic model for irreversible inhibition to determine the apparent rate of inactivation (kobs) at each inhibitor concentration.

  • Plot kobs versus the inhibitor concentration. The resulting plot, which is often hyperbolic, can be fitted to the following equation to determine kinact and KI:

    kobs = (kinact * [I]) / (KI + [I])

D. Identification of Protein Targets and Modification Sites by Mass Spectrometry

Mass spectrometry is a powerful tool for identifying the protein targets of a covalent inhibitor and pinpointing the exact amino acid residue that has been modified.

Protocol:

  • Incubate the protein of interest (or a complex cell lysate) with Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate.

  • Separate the proteins by SDS-PAGE.

  • Excise the protein band of interest and perform in-gel digestion with a protease (e.g., trypsin).

  • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Search the MS/MS data against a protein database, allowing for a variable modification on nucleophilic residues corresponding to the mass of the inhibitor (260.12 Da).

  • The identification of a peptide with this mass shift indicates covalent modification. The MS/MS fragmentation pattern of the modified peptide will reveal the specific amino acid residue that has been adducted. A characteristic fragmentation pattern for urea-linked peptides is the neutral loss of isocyanic acid.

V. Workflow for Covalent Inhibitor Characterization

The following diagram outlines a comprehensive workflow for the characterization of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate as a potential covalent inhibitor.

G Start Benzyl 4-isocyanatotetrahydro- 1(2H)-pyridinecarboxylate SAR_Synthesis Synthesis of Urea Analogs Start->SAR_Synthesis Screening Covalent Inhibition Screening Start->Screening SAR_Synthesis->Screening Kinetic_Analysis Kinetic Analysis (kinact/KI) Screening->Kinetic_Analysis Target_ID Target Identification (Mass Spectrometry) Kinetic_Analysis->Target_ID Residue_Mapping Modification Site Mapping (MS/MS) Target_ID->Residue_Mapping Off_Target Off-Target Profiling (Chemoproteomics) Residue_Mapping->Off_Target Lead_Optimization Lead Optimization Off_Target->Lead_Optimization

Caption: Experimental workflow for characterization.

VI. Conclusion and Future Perspectives

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate represents a valuable tool for the development of novel covalent inhibitors. Its mechanism of action is fundamentally rooted in the targeted covalent modification of nucleophilic residues on protein targets. The piperidine scaffold provides a versatile platform for tuning target selectivity, while the isocyanate warhead ensures potent and irreversible inhibition. The experimental protocols outlined in this guide provide a robust framework for elucidating the specific biological targets of this compound and for optimizing its structure to generate highly selective and efficacious therapeutic agents. As the field of covalent drug discovery continues to expand, the principles and methodologies described herein will be instrumental in harnessing the potential of reactive scaffolds like Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate to address challenging disease targets.

VII. References

  • Gehringer, M., & Laufer, S. A. (2019). Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Journal of Medicinal Chemistry, 62(12), 5673–5724. [Link]

  • Singh, J., Petter, R. C., Baillie, T. A., & Whitty, A. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307–317. [Link]

  • Martín-Gago, P., & Valdivia, A. (2022). Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases. Molecules, 27(8), 2519. [Link]

  • Hettick, J. M., Siegel, P. D., & Wisnewski, A. V. (2011). Structural elucidation of isocyanate-peptide adducts using tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(12), 2243–2255. [Link]

  • Weerapana, E., Simon, G. M., & Cravatt, B. F. (2010). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Enzymology, 470, 583–600. [Link]

  • Johnson, D. S., Weerapana, E., & Cravatt, B. F. (2010). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Future Medicinal Chemistry, 2(6), 949–964. [Link]

  • Potjewyd, F., & Hopkins, A. L. (2014). A proposed screening paradigm for discovery of covalent inhibitor drugs. Current Pharmaceutical Design, 20(24), 3934–3940. [Link]

  • O'Connell, M. R., Gamsjaeger, R., & Mackay, J. P. (2009). The structural analysis of protein-protein interactions by NMR spectroscopy. Proteomics, 9(23), 5224–5232. [Link]

  • Tudela, J., García-Cánovas, F., & García-Carmona, F. (1991). A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. The Biochemical journal, 277 ( Pt 3), 881–884. [Link]

  • Wright, S. K., & Sieber, S. A. (2016). Activity-based protein profiling: a graphical review. Biological chemistry, 397(12), 1259–1270. [Link]

Protocols & Analytical Methods

Method

Application Notes & Protocols: Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate in Advanced Polymer Synthesis

Introduction: A Versatile Heterocyclic Monomer for Functional Polymers Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a unique heterocyclic compound that serves as a valuable building block in polymer chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Heterocyclic Monomer for Functional Polymers

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a unique heterocyclic compound that serves as a valuable building block in polymer chemistry.[1] Its molecular structure is distinguished by three key components: a highly reactive isocyanate (-NCO) group, a central tetrahydropyridine ring, and a benzyl carboxylate moiety, which acts as a protecting group. This combination of a reactive functional group for polymerization and a latent site for subsequent chemical modification makes it a monomer of significant interest for designing functional and smart polymers.

The isocyanate group is well-known for its efficient and versatile reactivity, particularly in the formation of polyurethanes and polyureas.[1] The incorporation of the tetrahydropyridine ring into a polymer backbone introduces a heterocyclic element that can influence the material's physical properties, such as thermal stability, solubility, and its potential for hydrogen bonding. Furthermore, the benzyl protecting group can be selectively removed post-polymerization, unmasking a secondary amine on the pyridine ring for further functionalization, opening pathways to advanced materials for drug delivery, coatings, and other specialized applications.[1]

This document provides a comprehensive guide to the application of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate in polymer synthesis, with a focus on polyurethane formation. It includes detailed protocols for synthesis and characterization, insights into the causality of experimental choices, and a discussion of the potential for creating novel functional materials.

Monomer Profile: Physicochemical Properties

A thorough understanding of the monomer's properties is critical for successful polymerization and handling.

PropertyValueSource
CAS Number 220394-91-2[2]
Molecular Formula C₁₄H₁₆N₂O₃[1][2]
Molecular Weight 260.29 g/mol [1][2]
Appearance Typically a solidN/A
Density 1.2 ± 0.1 g/cm³[2]
Boiling Point 185 °C (Predicted)[2]
Flash Point 189.7 ± 27.9 °C[2]
Refractive Index 1.577[2]

Core Application: Synthesis of Pyridine-Containing Polyurethanes

The primary application of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate in polymer chemistry is in the synthesis of polyurethanes. The fundamental reaction is a step-growth polymerization involving the nucleophilic addition of a hydroxyl group from a polyol to the electrophilic carbon of the isocyanate group.[1] This reaction is highly efficient and typically proceeds without the formation of byproducts.

The general reaction scheme is as follows:

Polyurethane_Synthesis Monomer Benzyl 4-isocyanatotetrahydro- 1(2H)-pyridinecarboxylate (Isocyanate Monomer) Polymer Polyurethane (Pyridine-functionalized) Monomer->Polymer + Polymerization (Step-Growth) Polyol HO-R-OH (Diol Co-monomer) Polyol->Polymer

Caption: General reaction for polyurethane synthesis.

The choice of the diol or polyol co-monomer is critical as it dictates the properties of the final polymer. For example, using a long-chain, flexible diol like poly(ethylene glycol) (PEG) will result in a more flexible, elastomeric polyurethane, while a short, rigid diol will produce a harder, more rigid material.

The polymerization kinetics typically follow second-order behavior, being first-order in both isocyanate and hydroxyl concentrations.[1] Activation energies for such reactions generally fall in the range of 19.7 to 30.0 kJ/mol, depending on the specific reactants and conditions.[1]

Experimental Protocols

Protocol 1: Synthesis of a Linear Polyurethane

This protocol details the synthesis of a linear polyurethane using Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate and poly(ethylene glycol) (PEG) as a diol.

Rationale:

  • Inert Atmosphere: The isocyanate group is sensitive to moisture. The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of the isocyanate to an unstable carbamic acid, which decomposes to an amine and CO₂. This side reaction would disrupt the stoichiometry and lead to the formation of urea linkages, altering the polymer structure.

  • Solvent: A dry, aprotic solvent like dimethylformamide (DMF) is used to dissolve the reactants and facilitate the reaction without participating in it.

  • Catalyst: While the reaction can proceed without a catalyst, a tertiary amine catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) is often used to increase the reaction rate.[3]

  • Stoichiometry: A 1:1 molar ratio of isocyanate to hydroxyl groups is crucial for achieving a high molecular weight linear polymer.

  • Monitoring: The reaction is monitored by FTIR spectroscopy by observing the disappearance of the characteristic isocyanate peak (~2270 cm⁻¹).[4]

Materials:

  • Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Anhydrous Dimethylformamide (DMF)

  • Methanol (for quenching)

  • Diethyl ether (for precipitation)

Procedure:

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen.

  • Reactant Loading: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and condenser, dissolve poly(ethylene glycol) (e.g., 10.0 g, 5.0 mmol) in anhydrous DMF (50 mL).

  • Monomer Addition: To the stirred solution, add Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate (1.30 g, 5.0 mmol) via a syringe or powder funnel under a positive flow of nitrogen.

  • Catalyst Addition: Add a catalytic amount of DABCO (e.g., 0.056 g, 0.5 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and allow it to react for 4-6 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them via FTIR, looking for the disappearance of the isocyanate peak at ~2270 cm⁻¹.

  • Quenching: Once the reaction is complete (isocyanate peak has disappeared), cool the mixture to room temperature and add a small amount of methanol (1-2 mL) to quench any unreacted isocyanate groups.

  • Purification: Slowly pour the viscous polymer solution into a large excess of cold diethyl ether with vigorous stirring to precipitate the polymer.

  • Isolation: Collect the precipitated polymer by filtration, wash it with fresh diethyl ether, and dry it under vacuum at 40-50°C to a constant weight.

Protocol 2: Polymer Characterization

This protocol outlines the standard techniques for characterizing the synthesized polyurethane.

Characterization_Workflow Start Synthesized Polymer FTIR FTIR Spectroscopy (Confirm Urethane Linkage) Start->FTIR NMR NMR Spectroscopy (Structural Elucidation) Start->NMR GPC Gel Permeation Chromatography (GPC) (Molecular Weight & PDI) Start->GPC Thermal Thermal Analysis (TGA/DSC) (Stability & Tg) Start->Thermal

Caption: Standard workflow for polymer characterization.

1. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Purpose: To confirm the successful formation of the urethane linkage.

  • Procedure: Acquire an FTIR spectrum of the dried polymer sample.

  • Expected Results:

    • Disappearance of the strong, sharp isocyanate (-N=C=O) stretching peak around 2270 cm⁻¹.

    • Appearance of a broad N-H stretching peak around 3300-3500 cm⁻¹.

    • Appearance of a strong urethane carbonyl (C=O) stretching peak around 1700-1730 cm⁻¹.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

  • Purpose: To confirm the detailed chemical structure of the polymer repeat unit.

  • Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Expected Results: The spectra should show characteristic peaks corresponding to the protons and carbons of the benzyl group, the tetrahydropyridine ring, the PEG backbone, and the newly formed urethane linkage.

3. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve the polymer in a suitable mobile phase (e.g., THF or DMF with LiBr) and analyze it using a GPC system calibrated with known standards (e.g., polystyrene).

  • Expected Results: For a successful step-growth polymerization, a high molecular weight polymer with a PDI approaching 2.0 is expected.

4. Thermal Analysis (TGA and DSC):

  • Purpose: To evaluate the thermal stability and phase transitions of the polymer.

  • Thermogravimetric Analysis (TGA): Measures weight loss as a function of temperature, indicating the decomposition temperature.

  • Differential Scanning Calorimetry (DSC): Measures the heat flow associated with thermal transitions, allowing for the determination of the glass transition temperature (Tg).

Advanced Applications & Future Scope

The true potential of polymers derived from Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate lies in post-polymerization modification.

  • Deprotection and Functionalization: The benzyl group can be removed via catalytic hydrogenation, yielding a polymer with pendant secondary amine groups along the backbone. These amines can then be functionalized with a wide array of molecules, including:

    • Biomolecules: Peptides or drugs for targeted delivery systems.

    • Cross-linking Agents: For creating hydrogels or thermosets.

    • Charged Moieties: To create polyelectrolytes or ion-exchange resins.

  • Formation of Polyureas: By reacting the monomer with diamines instead of diols, functional polyureas can be synthesized. These materials often exhibit enhanced thermal stability and different hydrogen-bonding characteristics compared to their polyurethane counterparts.

  • Stimuli-Responsive Materials: The pyridine nitrogen can be protonated or quaternized, making the polymer's solubility pH-responsive. This opens up possibilities for creating "smart" materials that respond to environmental changes.

Safety and Handling Precautions

Isocyanates are potent respiratory and skin sensitizers and should be handled with extreme care.[1]

  • Engineering Controls: Always handle Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate and its reactions in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves. Avoid contact with skin and eyes.[2]

  • Handling: Avoid the formation of dust and aerosols. Use non-sparking tools to prevent fire from electrostatic discharge.[2]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like water, alcohols, and amines.[2]

  • Toxicity: The compound is classified as harmful if swallowed.[1]

By adhering to these guidelines and leveraging the versatile chemistry of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate, researchers can develop a new generation of advanced, functional polymers tailored for specific, high-performance applications.

References

  • PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Retrieved from [Link]

  • American Chemical Society Publications. (2022). Synthetic Control of Helical Polyisocyanates by Living Anionic Polymerization toward Peptide Mimicry. Macromolecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Characterization of Pyridine-Based Polyurethanes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis and properties of polyurethane urea with pyridine-2,6-dicarboxamide moieties in their structure. Retrieved from [Link]

  • Google Patents. (n.d.). EP0194222A2 - Preparation of polymers containing pendant isocyanate groups and derivatives thereof by emulsion copolymerization.
  • RWTH Publications. (n.d.). Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of Statistical and Block Copolymers of n-Hexyl Isocyanate and 3-(Triethoxysilyl) Propyl Isocyanate via Coordination Polymerization. Retrieved from [Link]

  • The Aquila Digital Community. (n.d.). Polymerization of Blocked Isocyanate Functional Polymer Surfaces and Post-Polymerization Modification By Thiol-Isocyanate Reaction. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

  • RadTech. (2020). Multifunctional isocyanate monomer for UV curable applications. Retrieved from [Link]

Sources

Application

Protocol for the Synthesis of Carbamates via Nucleophilic Addition of Alcohols to Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

An Application Note from the Office of the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed protocol and technical guidance f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol and technical guidance for the synthesis of carbamate derivatives through the reaction of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate with various alcohols. The carbamate linkage is a crucial functional group in medicinal chemistry, acting as a stable bioisostere of the amide bond, which can improve pharmacokinetic properties.[1] Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a versatile bifunctional building block, featuring a reactive isocyanate for conjugation and a stable benzyl carbamate (Cbz) protecting group on the piperidine nitrogen.[2] This guide covers the underlying reaction mechanism, critical experimental parameters, step-by-step protocols for both catalyzed and non-catalyzed reactions, in-process validation checkpoints, and strategies to mitigate common side reactions.

Reaction Principle and Mechanism

The core of this protocol is the nucleophilic addition of an alcohol to the highly electrophilic carbon atom of the isocyanate functional group. The lone pair of electrons on the alcohol's oxygen atom attacks the isocyanate carbon, leading to a charge-separated intermediate which rapidly rearranges to form the stable carbamate (urethane) product. This reaction is generally high-yielding and proceeds under mild conditions, making it a robust method for chemical ligation.[1][3]

General Reaction Scheme:

Where R' is the Benzyl 4-tetrahydro-1(2H)-pyridinecarboxylate moiety and R is the alkyl or aryl group from the alcohol.

Critical Experimental Parameters: A Scientist's Perspective

The success of this reaction hinges on the careful control of several key parameters. Understanding the causality behind these choices is essential for optimizing yield, purity, and scalability.

  • Reagent Purity and Handling: The isocyanate reactant is extremely sensitive to moisture. Hydrolysis is a significant competing reaction where water reacts with the isocyanate to form an unstable carbamic acid, which decomposes into a primary amine and CO2.[2] This newly formed amine can then react with another isocyanate molecule to yield an undesired symmetrical urea byproduct. Therefore, the use of anhydrous solvents and an inert reaction atmosphere (Nitrogen or Argon) is non-negotiable.

  • Solvent Selection: The choice of solvent is critical. It must be aprotic and anhydrous to prevent participation in the reaction.

    • Recommended Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or N,N-Dimethylformamide (DMF).

    • Rationale: These solvents effectively dissolve the reactants without interfering with the isocyanate group. For slower reactions, a more polar solvent like DMF can be beneficial, but its higher boiling point can complicate removal.

  • Stoichiometry: The molar ratio of reactants directly influences the product profile.

    • Standard Approach: A slight excess of the alcohol (1.1 to 1.2 equivalents) is recommended to ensure the complete consumption of the more valuable isocyanate starting material.

    • Expert Insight: Using a large excess of the isocyanate should be avoided as it can promote the formation of allophanate byproducts, where a second isocyanate molecule reacts with the newly formed carbamate product.[4]

  • Temperature Control: The reaction is typically exothermic.

    • General Conditions: Most reactions proceed smoothly at room temperature (20-25°C). For less reactive or sterically hindered alcohols, gentle heating (40-60°C) may be required to drive the reaction to completion.[5]

    • Caution: Excessive heat can accelerate side reactions, including allophanate formation and isocyanate trimerization.[4] It is advisable to add the isocyanate solution slowly to the alcohol solution to manage the initial exotherm.

  • Catalysis—When and Why:

    • Uncatalyzed Reactions: Primary and less-hindered secondary alcohols often react efficiently without a catalyst.

    • Catalyzed Reactions: For hindered secondary or tertiary alcohols, the reaction rate can be impractically slow. In these cases, a catalyst is employed.

      • Tertiary Amines (e.g., Triethylamine, DABCO): These act as base catalysts, increasing the nucleophilicity of the alcohol.[4]

      • Organotin Compounds (e.g., Dibutyltin Dilaurate - DBTDL): These are highly effective Lewis acid catalysts. Use at low concentrations (0.1-1 mol%) is typically sufficient.

Potential Side Reactions and Mitigation

A robust protocol anticipates and mitigates potential side reactions. The following diagram illustrates the desired pathway versus common off-target reactions.

G Isocyanate Isocyanate (R'-NCO) Carbamate Desired Product (Carbamate) Isocyanate->Carbamate + Alcohol (Main Pathway) Amine Amine Intermediate (R'-NH₂) Isocyanate->Amine + Water (Hydrolysis) (Anhydrous Conditions!) Allophanate Side Product (Allophanate) Isocyanate->Allophanate + Carbamate (Avoid Excess NCO, High Temp) Isocyanurate Side Product (Isocyanurate Trimer) Isocyanate->Isocyanurate + 2x Isocyanate (Trimerization) (Avoid High Temp, Certain Catalysts) Alcohol Alcohol (R-OH) Water Water (H₂O) Urea Side Product (Symmetrical Urea) Amine->Urea + Isocyanate G cluster_prep Preparation cluster_reaction Reaction cluster_monitor In-Process Validation cluster_workup Work-up & Purification A1 1. Dissolve Alcohol (1.1 eq) in Anhydrous DCM (5 mL/mmol) under N₂ atmosphere. B1 3. Add Isocyanate solution dropwise to the stirring Alcohol solution at room temperature over 10 min. A1->B1 A2 2. Prepare Isocyanate solution (1.0 eq) in Anhydrous DCM (2 mL/mmol) in a separate flask. A2->B1 B2 4. Stir the reaction at RT. Monitor progress every 30 min. B1->B2 C1 5. Checkpoint: TLC Analysis (e.g., 30% EtOAc/Hexanes). Confirm disappearance of starting material. B2->C1 Take aliquot C1->B2 Reaction Incomplete C2 6. Checkpoint: FT-IR Analysis Confirm disappearance of -NCO peak (~2270 cm⁻¹). C1->C2 Reaction Complete D1 7. Quench with Methanol (0.2 eq). Concentrate via rotary evaporation. C2->D1 D2 8. Redissolve in EtOAc. Wash with sat. NaHCO₃ then Brine. D1->D2 D3 9. Dry organic layer (Na₂SO₄), filter, and concentrate. D2->D3 D4 10. Purify by Flash Column Chromatography. D3->D4

Sources

Method

Application Notes and Protocols: Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate in the Synthesis of Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold for Covalent Enzyme Inhibition Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a pivotal reagent in modern med...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Covalent Enzyme Inhibition

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a pivotal reagent in modern medicinal chemistry, serving as a versatile building block for the synthesis of a wide array of bioactive molecules.[1] Its unique bifunctional nature, possessing a highly reactive isocyanate group and a readily cleavable benzyl carbamate protecting group, makes it an ideal starting material for the construction of enzyme inhibitors, particularly those targeting serine hydrolases.[2][3][4] The piperidine core provides a desirable scaffold, offering opportunities for further structural modifications to enhance potency, selectivity, and pharmacokinetic properties.[3] This guide provides an in-depth exploration of the application of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate in the synthesis of enzyme inhibitors, with a particular focus on Fatty Acid Amide Hydrolase (FAAH), a key therapeutic target for pain and inflammation.[2][5][6]

Physicochemical Properties and Handling

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

  • CAS Number: 220394-91-2[7]

  • Molecular Formula: C₁₄H₁₆N₂O₃[7]

  • Molecular Weight: 260.29 g/mol [7]

PropertyValue
Boiling Point 185 °C[7]
Density 1.2 ± 0.1 g/cm³[7]
Flash Point 189.7 ± 27.9 °C[7]
Refractive Index 1.577[7]

Safe Handling and Storage: Isocyanates are reactive compounds and require careful handling in a well-ventilated fume hood.[8][9][10] Personal protective equipment, including gloves and safety glasses, is mandatory. The compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[9] Reaction with water will lead to the formation of an unstable carbamic acid, which decarboxylates to the corresponding amine, and can also lead to the formation of symmetric ureas.

Mechanism of Enzyme Inhibition: Covalent Carbamylation of Serine Hydrolases

The therapeutic efficacy of many inhibitors derived from Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate stems from their ability to act as irreversible, covalent modifiers of their target enzymes.[2] In the case of serine hydrolases like FAAH, the inhibition mechanism proceeds via carbamylation of the catalytic serine residue in the enzyme's active site.

The process can be conceptualized in two key steps:

  • Nucleophilic Attack: The hydroxyl group of the active site serine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the urea moiety of the inhibitor. This forms a tetrahedral intermediate.

  • Covalent Adduct Formation: The tetrahedral intermediate collapses, leading to the formation of a stable carbamate adduct with the enzyme and the displacement of a leaving group (in this case, an amine). This covalent modification renders the enzyme inactive.

G cluster_0 Enzyme Active Site cluster_1 Urea-based Inhibitor Enzyme_Ser_OH Enzyme-Ser-OH Tetrahedral_Intermediate Tetrahedral Intermediate Enzyme-Ser-O-C(O⁻)-NH(R)-NH-R' Enzyme_Ser_OH->Tetrahedral_Intermediate Nucleophilic Attack Inhibitor R-NH-C(=O)-NH-R' Inhibitor->Tetrahedral_Intermediate Covalent_Adduct Carbamylated Enzyme Enzyme-Ser-O-C(=O)-NH-R Tetrahedral_Intermediate->Covalent_Adduct Collapse Leaving_Group Leaving Group R'-NH₂ Tetrahedral_Intermediate->Leaving_Group

Caption: Covalent inhibition of a serine hydrolase by a urea-based inhibitor.

Synthetic Protocol: Synthesis of a Potent FAAH Inhibitor

This protocol details the synthesis of a representative piperidine-based urea inhibitor of FAAH, demonstrating the utility of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate. The target molecule is a structural analog of known potent FAAH inhibitors.[2][3]

Workflow Overview

G Start Benzyl 4-isocyanatotetrahydro- 1(2H)-pyridinecarboxylate Urea_Formation Step 1: Urea Formation Start->Urea_Formation Amine Aromatic Amine (e.g., 3-aminopyridine) Amine->Urea_Formation Protected_Inhibitor Protected Inhibitor (N-Aryl-N'-(1-(benzyloxycarbonyl)piperidin-4-yl)urea) Urea_Formation->Protected_Inhibitor Deprotection Step 2: Deprotection Protected_Inhibitor->Deprotection Final_Inhibitor Final Inhibitor (Piperidinyl Urea) Deprotection->Final_Inhibitor

Caption: Synthetic workflow for a piperidine-based FAAH inhibitor.

Step 1: Synthesis of Benzyl 4-(3-(pyridin-3-yl)ureido)piperidine-1-carboxylate (Protected Inhibitor)

This step involves the nucleophilic addition of an aromatic amine to the isocyanate, forming the core urea linkage.[2][3]

Materials and Reagents:

  • Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate (1.0 eq)

  • 3-Aminopyridine (1.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) (optional, as a non-nucleophilic base)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a solution of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere, add 3-aminopyridine (1.05 eq).

  • If the amine salt is used, add triethylamine (1.1 eq) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting isocyanate is consumed.

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired protected inhibitor as a white solid.

Characterization:

  • ¹H NMR and ¹³C NMR: To confirm the structure of the product. The spectra should show characteristic peaks for the piperidine, benzyl, and pyridine moieties, as well as the urea protons.[11]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

Step 2: Deprotection to Yield the Final FAAH Inhibitor

The benzyl carbamate protecting group is removed by hydrogenolysis to yield the final piperidine urea inhibitor.

Materials and Reagents:

  • Benzyl 4-(3-(pyridin-3-yl)ureido)piperidine-1-carboxylate (1.0 eq)

  • Palladium on carbon (10% w/w, 0.1 eq)

  • Methanol or Ethanol

  • Hydrogen gas (balloon or H-Cube)

Procedure:

  • Dissolve the protected inhibitor in methanol or ethanol.

  • Add palladium on carbon to the solution.

  • Subject the mixture to a hydrogen atmosphere (e.g., by bubbling hydrogen gas through the solution or using a hydrogen-filled balloon) and stir vigorously at room temperature for 2-6 hours.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the final inhibitor. The product can be further purified by recrystallization or preparative HPLC if necessary.

Biological Evaluation: In Vitro FAAH Inhibition Assay

The potency of the synthesized inhibitor against FAAH can be determined using a fluorometric assay with recombinant human FAAH.[12][13][14][15][16]

Principle: The assay measures the hydrolysis of a fluorogenic FAAH substrate, such as AMC-arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is proportional to FAAH activity.

Materials:

  • Recombinant human FAAH[12][16]

  • FAAH Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.05% fatty acid-free BSA)[15]

  • FAAH Substrate (AMC-arachidonoyl amide)[15]

  • Synthesized inhibitor

  • 96-well black plates

  • Fluorescence plate reader

Protocol:

  • Prepare serial dilutions of the synthesized inhibitor in DMSO.

  • In a 96-well plate, add the FAAH enzyme to the assay buffer.

  • Add the inhibitor dilutions to the wells and pre-incubate for a defined period (e.g., 30 minutes) at 37°C to allow for covalent modification.

  • Initiate the reaction by adding the FAAH substrate.

  • Measure the fluorescence intensity at regular intervals using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[12][16]

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. For irreversible inhibitors, it is more accurate to determine the kᵢₙₐ꜀ₜ/Kᵢ value.[2][3]

InhibitorTargetIC₅₀ (nM)Reference
PF-3845hFAAH7.2[2]
URB597hFAAH4.6[2]

In Vivo Evaluation: Models of Inflammatory Pain

The efficacy of the synthesized FAAH inhibitor in a preclinical setting can be assessed using rodent models of inflammatory pain, such as the complete Freund's adjuvant (CFA) or lipopolysaccharide (LPS) induced pain models.[2][5][6][17][18]

Experimental Design (CFA Model):

  • Induce inflammation by injecting CFA into the hind paw of rodents.

  • Administer the synthesized inhibitor at various doses via an appropriate route (e.g., oral or intraperitoneal).

  • Assess pain behavior at different time points post-administration using methods such as the von Frey test for mechanical allodynia or the Hargreaves test for thermal hyperalgesia.

  • A significant increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.

Conclusion

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a highly valuable and versatile reagent for the synthesis of potent and selective enzyme inhibitors. Its application in the construction of urea-based covalent inhibitors of FAAH provides a clear pathway for the development of novel therapeutics for pain and inflammatory disorders. The protocols and principles outlined in this guide offer a solid foundation for researchers to explore the potential of this important chemical entity in their drug discovery programs.

References

  • Ahn, K., Smith, S. E., Liimatta, M. B., Beidler, D., Sadagopan, N., Dudley, D. T., ... & Cravatt, B. F. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Cell chemical biology, 16(4), 411-420. [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Benzothiophene piperazine and piperidine urea inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry letters, 19(10), 2865-2869. [Link]

  • Lichtman, A. H., & Cravatt, B. F. (2005). Regulation of inflammatory pain by inhibition of fatty acid amide hydrolase. The Journal of pharmacology and experimental therapeutics, 313(3), 1109-1118. [Link]

  • Safe Work Australia. (2013). Guide to Handling Isocyanates. Retrieved from [Link]

  • Booker, L., Kinsey, S. G., Abdullah, R. A., Blankman, J. L., Long, J. Z., Ezzili, C., ... & Lichtman, A. H. (2012). The fatty acid amide hydrolase (FAAH) inhibitor PF-3845 acts in the nervous system to reverse LPS-induced tactile allodynia in mice. British journal of pharmacology, 165(8), 2485-2496. [Link]

  • Corbett, E. (1964). Safety aspects of handling isocyanates in urethane foam production. IChemE Symposium Series, 15, 73-77. [Link]

  • Keith, J. M., Jones, W. M., Tichenor, M., Liu, J., Seierstad, M., Palmer, J. A., ... & Cravatt, B. F. (2008). Aryl Piperazinyl Ureas as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) in Rat, Dog, and Primate. Journal of medicinal chemistry, 51(22), 7083-7097. [Link]

  • Silvestri, C., & Di Marzo, V. (2021). FAAH Modulators from Natural Sources: A Collection of New Potential Drugs. Molecules, 26(11), 3123. [Link]

  • Chintala, R., & Kumar, M. (2008). Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. Journal of pharmaceutical and biomedical analysis, 47(4-5), 834-841. [Link]

  • PubChem. (n.d.). Piperidine. Retrieved from [Link]

  • Mileni, M., Johnson, D. S., Wang, C., Petrassi, H. M., Kalled, S. L., & Cravatt, B. F. (2008). Structure-guided inhibitor design for human FAAH by interspecies active site conversion. Bioorganic & medicinal chemistry letters, 18(22), 5875-5878. [Link]

  • Ahn, K., & Cravatt, B. F. (2006). Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation. Current topics in medicinal chemistry, 6(7), 747-755. [Link]

  • Graf, R. (1966). Chlorosulfonyl Isocyanate. Organic Syntheses, 46, 23. [Link]

  • PubChem. (n.d.). 4-Benzylpyridine. Retrieved from [Link]

  • Boger, D. L., & Cravatt, B. F. (2005). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). Annual reports in medicinal chemistry, 40, 115-129. [Link]

  • Patsnap. (2025). How to Enhance Isocyanate Storage and Handling Safety?. Retrieved from [Link]

  • Safe Work Australia. (n.d.). Guide to handling isocyanates. Retrieved from [Link]

  • Lichtman, A. H., & Cravatt, B. F. (2005). Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase. Journal of Pharmacology and Experimental Therapeutics, 313(3), 1109-1118. [Link]

  • Schirmeister, T., Kesselring, J., Jung, S., Schneider, C., & Engels, B. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N′-substituted piperazines for bioorthogonal labeling. Beilstein journal of organic chemistry, 12, 2516-2528. [Link]

  • Mileni, M., Garfunkle, J., & Cravatt, B. F. (2010). Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas. Bioorganic & medicinal chemistry letters, 20(15), 4522-4526. [Link]

  • ResearchGate. (n.d.). Structures of representative piperidine urea based FAAH inhibitors. Retrieved from [Link]

  • Creative BioMart. (n.d.). FAAH Inhibitor Screening Assay Kit. Retrieved from [Link]

  • Habib, A. M., Okorokov, A. L., Hill, M. N., Bras, J. T., Lee, M. C., Li, S., ... & Wood, J. N. (2022). Molecular basis of FAAH-OUT-associated human pain insensitivity. bioRxiv. [Link]

  • Pan, J. X., Li, H., Xia, Y., & Li, W. (2016). The fatty acid amide hydrolase inhibitor PF-3845 promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury. British journal of pharmacology, 173(8), 1361-1374. [Link]

  • Keith, J. M., Tichenor, M., & Cravatt, B. F. (2015). Preclinical Characterization of the FAAH Inhibitor JNJ-42165279. ACS medicinal chemistry letters, 6(8), 901-906. [Link]

  • ResearchGate. (n.d.). The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The 1H-NMR and 13C{1H}. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 3,4-dihydro-4-oxo-pyridine-1(2H)-carboxylate. Retrieved from [Link]

  • Onajobi, A. O., Ojo, O. E., & Olasunkanmi, O. O. (2025). Synthesis of Arylsulphonamoyl Phe-Gly-Dipeptide Carboxamide Derivatives and Their In-Silico and In-Vitro Properties. UKR Publisher. [Link]

  • PubChem. (n.d.). Benzyl 4-formylpiperidine-1-carboxylate. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to prevent self-polymerization of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

Welcome to the technical support resource for Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to address the primary challenge...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate. This guide is designed for researchers, chemists, and drug development professionals to address the primary challenge associated with this versatile building block: its propensity for self-polymerization. Here, we provide in-depth, field-proven insights and protocols to ensure the stability and successful application of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is self-polymerization and why is Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate susceptible to it?

A: The isocyanate (-N=C=O) functional group is exceptionally reactive due to the electrophilic nature of the central carbon atom. This reactivity, while beneficial for forming desired urethane or urea linkages, also makes the molecule susceptible to reacting with itself, a process called self-polymerization.

The most common and thermodynamically favorable pathway for this self-reaction is cyclotrimerization .[1] In this process, three isocyanate molecules react to form a highly stable, six-membered heterocyclic ring known as an isocyanurate. This trimer is often a crystalline solid and its formation is irreversible. The reaction is highly exothermic and can accelerate as heat is generated.

While less common, dimerization to form a uretidione (a four-membered ring) or linear polymerization can also occur under specific conditions. The inherent reactivity of the isocyanate group is the root cause of this stability issue.[2]

G cluster_0 Isocyanate Monomers cluster_1 Catalyst/Initiator cluster_2 Isocyanurate Trimer M1 R-N=C=O Trimer Stable Isocyanurate Ring M1->Trimer M2 R-N=C=O M2->Trimer M3 R-N=C=O M3->Trimer Cat Base, Heat, Moisture, etc. Cat->M1 Initiates Reaction

Caption: Mechanism of Isocyanate Cyclotrimerization.

Q2: What are the most common triggers for self-polymerization in the lab?

A: Self-polymerization is rarely spontaneous under ideal conditions; it is almost always initiated by external factors. Understanding these triggers is the first step toward prevention.

  • Moisture: This is the most common culprit. Isocyanates react readily with water (even atmospheric humidity) to form an unstable carbamic acid, which then decomposes into a primary amine and carbon dioxide gas.[3] This newly formed amine is a potent nucleophile and can act as a catalyst, initiating the polymerization of other isocyanate molecules.[4] This can also lead to dangerous pressure buildup in sealed containers due to CO₂ evolution.[5]

  • Heat: Elevated temperatures significantly accelerate the rate of polymerization. Trimerization is particularly favored at temperatures above 80°C.[1]

  • Catalysts: Contamination with catalysts can rapidly induce polymerization. Key substances to avoid include:

    • Bases: Strong bases, tertiary amines, phosphines, and even basic salts.[6][7]

    • Metal Compounds: Many organometallic compounds and metal salts (e.g., potassium acetate, dibutyltin dilaurate) are highly effective trimerization catalysts.[8][9]

    • Nucleophiles: Alcohols, amines, and thiols, if not used as intended reagents in a controlled reaction.

Q3: How can I detect if my sample of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate has started to polymerize?

A: Early detection is crucial to avoid using compromised material that could lead to failed reactions or inconsistent results. A combination of visual inspection and analytical verification is recommended.

  • Visual Inspection:

    • Increased Viscosity: The sample may appear more viscous or "syrupy" than a fresh batch.

    • Precipitation: The formation of a white or off-white solid (the isocyanurate trimer) that is insoluble in the parent liquid.

    • Haze/Cloudiness: The clear liquid may become hazy or cloudy.

    • Gel Formation: In advanced stages, the entire sample may solidify into a gel.

  • Analytical Confirmation: If you suspect polymerization, these methods can provide definitive evidence.

MethodPrincipleObservation Indicating Polymerization
FTIR Spectroscopy Monitors the characteristic isocyanate (-NCO) vibrational stretch.A significant decrease or complete disappearance of the sharp, strong absorbance peak around 2250-2270 cm⁻¹ .[10]
Titration (%NCO) Quantifies the amount of reactive isocyanate groups by reacting the sample with an excess of a standard solution of a primary or secondary amine (e.g., dibutylamine) and back-titrating the unreacted amine.[11]The experimentally determined %NCO value is significantly lower than the theoretical value or the value stated on the certificate of analysis.
NMR Spectroscopy ¹H or ¹³C NMR can be used to observe the disappearance of the monomer signals and the appearance of new, broader signals corresponding to the polymer/trimer.Complex, broad peaks appearing in the aliphatic and aromatic regions, while the characteristic monomer peaks diminish.

Troubleshooting and Prevention Guide

Proactive measures are essential for maintaining the integrity of your isocyanate compound. Follow these validated protocols for storage and handling.

Protocol 1: Recommended Storage Conditions

Improper storage is a primary cause of premature polymerization. Adherence to the following conditions is mandatory.

ParameterRecommended ConditionRationale / Causality
Temperature 2–8 °C (Refrigerated)Low temperatures significantly reduce the kinetic rate of polymerization reactions. Do not freeze , as this can cause crystallization and moisture condensation upon thawing.[12]
Atmosphere Inert Gas Blanket (Dry Argon or Nitrogen)Displaces atmospheric moisture and oxygen, preventing hydrolysis and potential oxidation-triggered side reactions.[1]
Moisture Strictly Anhydrous Prevents the formation of amine catalysts via hydrolysis, which is a primary polymerization pathway.[5][12]
Container Tightly-sealed, amber glass bottle with a PTFE-lined cap.Protects from light, which can potentially initiate radical pathways, and provides an inert, non-reactive surface with a secure seal against moisture ingress.
Inhibitors Generally not required if storage and handling protocols are followed.For long-term bulk storage, stabilization with 0.01-1.0 wt% dissolved carbon dioxide or sulfur dioxide can be effective.[1] However, for typical lab quantities, meticulous environmental control is superior to adding potential contaminants.
Protocol 2: Step-by-Step Safe Handling Workflow

Every time the container is opened, the compound is at risk. This workflow minimizes exposure to atmospheric contaminants.

  • Preparation:

    • Allow the refrigerated container to warm to ambient temperature for at least 30-60 minutes before opening . This prevents condensation of atmospheric moisture onto the cold liquid.

    • Ensure all glassware (syringes, needles, flasks) is oven-dried or flame-dried and cooled under an inert atmosphere.

    • Prepare your reaction vessel under a positive pressure of dry argon or nitrogen.

  • Dispensing the Reagent:

    • Briefly break the container's seal and immediately flush the headspace with a gentle stream of dry argon or nitrogen.

    • Use a dry, gas-tight syringe with a stainless-steel needle to withdraw the required volume through a rubber septum or directly from the bottle opening while maintaining a positive inert gas flow over the opening.

    • Never use plastic syringes or pipette tips for transferring neat isocyanates, as they may contain water or release plasticizers.

  • Post-Dispensing:

    • Immediately re-flush the headspace of the storage bottle with inert gas before tightly sealing the cap.

    • Wrap the cap threads with PTFE tape for an extra layer of protection against moisture.

    • Return the container to the refrigerator (2–8 °C) promptly.

  • Addition to Reaction:

    • Dispense the isocyanate from the syringe directly into the reaction mixture sub-surface if possible, to ensure rapid mixing and reaction with the intended substrate rather than with trace contaminants in the reaction headspace.

G start Start: Need to Use Isocyanate warm 1. Equilibrate Sealed Bottle to Room Temp start->warm prep_glass 2. Prepare Dry Glassware & Inert Reaction Setup warm->prep_glass open_flush 3. Open Bottle Under Inert Gas Flow prep_glass->open_flush withdraw 4. Withdraw Reagent with Dry, Gas-Tight Syringe open_flush->withdraw add_rxn 5. Add to Reaction Mixture withdraw->add_rxn reflush_seal 6. Re-flush Headspace & Tightly Seal Bottle withdraw->reflush_seal After Dispensing end End add_rxn->end store 7. Return to 2-8°C Storage reflush_seal->store

Sources

Optimization

Technical Support Center: Optimizing Urea Synthesis with Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

Welcome to the technical support center for urea synthesis utilizing Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for urea synthesis utilizing Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, enhance product yields, and troubleshoot common experimental hurdles. Our approach is rooted in mechanistic understanding and field-proven experience to ensure your success.

Introduction: The Chemistry of Urea Synthesis

The reaction between an isocyanate and a primary or secondary amine is a robust and highly efficient method for the formation of unsymmetrical ureas.[1][2] This transformation is a cornerstone of medicinal chemistry and materials science due to its reliability and the biological significance of the urea functional group.[3][4] Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a valuable building block, featuring a reactive isocyanate for urea bond formation and a stable Cbz (carboxybenzyl) protecting group on the piperidine nitrogen, which allows for further synthetic manipulations.[5]

The fundamental reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon atom of the isocyanate group. This concerted step forms a new carbon-nitrogen bond and results in the final urea product.

Caption: General mechanism of urea formation.

While the reaction is generally straightforward, achieving high yields and purity requires careful control over reaction conditions and an awareness of potential side reactions. This guide will address these critical aspects.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My reaction yield is consistently low or I'm observing no product formation. What are the likely causes?

Low or no yield is a common frustration that can typically be traced back to reagent integrity or suboptimal reaction conditions.

Possible Cause 1: Degradation of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate Isocyanates are highly reactive and susceptible to moisture.[5] The isocyanate group can hydrolyze in the presence of water to form an unstable carbamic acid, which then decomposes to the corresponding amine and carbon dioxide.[5] This not only consumes your starting material but introduces a new amine that can lead to unwanted symmetrical urea byproducts.

  • Solution:

    • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. It is recommended to purchase high-purity anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation).

    • Proper Storage: Store the isocyanate reagent under an inert atmosphere (nitrogen or argon) in a desiccator, away from light and moisture.[6]

    • Quality Check: If you suspect degradation, you can check the purity of the isocyanate via IR spectroscopy by looking for the characteristic strong N=C=O stretch around 2250-2275 cm⁻¹. The appearance of amine peaks would indicate hydrolysis.

Possible Cause 2: Amine Reactivity and Stoichiometry The nucleophilicity of your amine partner is crucial. Sterically hindered or electron-deficient amines will react more slowly.

  • Solution:

    • Stoichiometry: For slow reactions, using a slight excess (1.1 to 1.2 equivalents) of the amine can help drive the reaction to completion. However, be aware that a large excess can complicate purification.

    • Temperature: For less reactive amines, gently heating the reaction mixture (e.g., to 40-60 °C) can increase the reaction rate.[7] Monitor the reaction closely by TLC or LC-MS to avoid decomposition or side reactions at elevated temperatures.

    • Catalysis: While often unnecessary, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) can sometimes facilitate the reaction, particularly if the amine salt is used as a starting material.

Possible Cause 3: Inappropriate Solvent Choice The solvent must dissolve both reactants and should not react with the isocyanate.

  • Solution:

    • Recommended Solvents: Aprotic solvents are ideal. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and N,N-Dimethylformamide (DMF) are commonly used.[2]

    • Solvent Effects: For polar starting materials, DMF or MeCN might be better choices. For less polar compounds, DCM or THF are often sufficient. The choice of solvent can influence reaction rate and solubility of the final product.

Troubleshooting_Low_Yield Start Low or No Yield Observed Check_Isocyanate Is Isocyanate Degraded? (Moisture Sensitive) Start->Check_Isocyanate Check_Conditions Are Reaction Conditions Optimal? Start->Check_Conditions Check_Amine Is the Amine Unreactive? Start->Check_Amine Sol_Isocyanate Use Anhydrous Solvents. Store Reagent Properly. Check_Isocyanate->Sol_Isocyanate Sol_Conditions Adjust Temperature (40-60°C). Increase Reaction Time. Check Solvent Choice. Check_Conditions->Sol_Conditions Sol_Amine Use Slight Excess of Amine (1.1 eq). Consider a Non-Nucleophilic Base. Check_Amine->Sol_Amine

Caption: Workflow for troubleshooting low reaction yields.

Q2: My reaction mixture shows multiple spots on TLC, indicating significant byproduct formation. What are these byproducts and how can I prevent them?

Byproduct formation is typically a result of the high reactivity of the isocyanate intermediate.

Possible Cause 1: Symmetrical Urea Formation This occurs when two molecules of the starting amine react with a carbonyl source. In this context, it can happen if your isocyanate starting material has partially hydrolyzed to the corresponding amine, which then reacts with another molecule of the isocyanate.

  • Prevention:

    • High-Purity Isocyanate: The most critical factor is to start with high-purity, non-hydrolyzed Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate.

    • Slow Addition: Add the isocyanate solution dropwise to the solution of the amine at 0 °C. This maintains a low concentration of the isocyanate, favoring the desired reaction with the target amine over side reactions.[8]

Possible Cause 2: Isocyanate Trimerization (Isocyanurate Formation) Isocyanates can trimerize to form highly stable, six-membered isocyanurate rings, especially at high temperatures or in the presence of certain catalysts (including some bases and metal salts).

  • Prevention:

    • Temperature Control: Avoid excessive heating. Most urea formations proceed readily at room temperature or with gentle warming.[2][8]

    • Base Selection: If a base is necessary, use it catalytically and choose one that is less likely to promote trimerization.

Possible Cause 3: Reaction with Nucleophilic Solvents Protic solvents like methanol or ethanol will react with the isocyanate to form carbamates, which will compete with your desired urea formation.

  • Prevention:

    • Use Aprotic Solvents: Strictly adhere to the use of aprotic solvents such as DCM, THF, or DMF.[2]

Problem Potential Byproduct Primary Cause Preventative Measure
Multiple Spots on TLCSymmetrical UreaHydrolysis of isocyanate starting materialUse high-purity isocyanate; ensure anhydrous conditions.
Isocyanurate (Trimer)High reaction temperature; certain catalystsMaintain reaction at RT or with gentle heat; careful base selection.
CarbamateUse of protic solvents (e.g., alcohols)Use only anhydrous, aprotic solvents (DCM, THF, DMF).
Q3: I'm having difficulty purifying my final urea product. What are the best practices?

Purification strategies depend on the nature of the impurities.

  • Issue: Removing Excess Amine

    • Solution: If your amine is basic, perform an aqueous workup and wash the organic layer with a dilute acid solution (e.g., 1N HCl or saturated ammonium chloride).[9] This will protonate the excess amine, making it soluble in the aqueous phase. Be cautious if your product also contains acid-labile functional groups.

  • Issue: Removing Symmetrical Urea Byproducts

    • Solution: Symmetrical ureas often have different solubility profiles from the desired unsymmetrical product.

      • Crystallization: Attempt to recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes, methanol, or acetonitrile).

      • Silica Gel Chromatography: If crystallization is ineffective, column chromatography is a reliable method for separating ureas with different polarities.[4]

  • Issue: Product is an Oil or Fails to Crystallize

    • Solution: Some urea derivatives are naturally oils or are difficult to crystallize. After an aqueous workup and drying, purification by silica gel chromatography is the most effective approach.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage and handling conditions for Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate? A: Store the compound in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dry place, such as a desiccator.[6] Handle it in a well-ventilated area or a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses, as isocyanates can be respiratory irritants.[5][10]

Q: Which solvents are best for this reaction? A: Anhydrous aprotic solvents are required. The choice depends on reactant solubility.

  • Dichloromethane (DCM): Good for many reactions, easy to remove.

  • Tetrahydrofuran (THF): Another excellent general-purpose solvent.

  • N,N-Dimethylformamide (DMF): Useful for less soluble reactants, but harder to remove.

  • Acetonitrile (MeCN): A polar aprotic option that is suitable for many urea syntheses.[3]

Q: How can I monitor the reaction's progress? A:

  • Thin-Layer Chromatography (TLC): TLC is the simplest method. Spot the starting amine, the isocyanate (if stable enough), and the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically more polar, product spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information, confirming the mass of the desired product and tracking the disappearance of starting materials.

Q: What is a standard experimental protocol for this reaction? A: Below is a general, self-validating protocol.

Experimental Protocol: General Synthesis of a Urea Derivative

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the desired amine (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Dissolve the amine in an appropriate volume of anhydrous solvent (e.g., DCM or THF, aiming for a concentration of 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Isocyanate Addition: In a separate flask, dissolve Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate (1.0-1.05 eq.) in anhydrous solvent. Add this solution dropwise to the stirred amine solution over 10-15 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction's completion by TLC or LC-MS. Check for the consumption of the limiting reagent.

  • Workup:

    • Quench the reaction with a small amount of water or saturated aqueous NaHCO₃ solution.[4]

    • If necessary, dilute with more organic solvent and wash the organic layer sequentially with 1N HCl (to remove excess basic amine), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude material by recrystallization or silica gel column chromatography to yield the final urea product.

References

  • Organic Syntheses. (n.d.). Urea derivative synthesis. Retrieved from [Link]

  • Tidona, G., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Usharani, V., et al. (2011).
  • ResearchGate. (n.d.). Urea formation via reaction of an isocyanate with an amine. Retrieved from [Link]

  • Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Royal Society of Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Urea Formation. Retrieved from [Link]

  • MDPI. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Molecules. Retrieved from [Link]

  • Chamni, S., et al. (2020). Benign synthesis of unsymmetrical arylurea derivatives using 3-substituted dioxazolones as isocyanate surrogates. Taylor & Francis Online. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. PubMed Central. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). Benzyl 4-(aminocarbonyl)tetrahydro-1(2H)-pyridinecarboxylate. Retrieved from [Link]

  • Safe Work Australia. (2015). Guide to handling isocyanates. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Introduction: The Structural Significance of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

An In-Depth Comparative Guide to the Spectroscopic Analysis of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate and Its Derivatives Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a bifunctional organic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Spectroscopic Analysis of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate and Its Derivatives

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a bifunctional organic intermediate of significant interest in synthetic and medicinal chemistry. Its value lies in the orthogonal reactivity of its two key functional groups: a highly electrophilic isocyanate group and a piperidine nitrogen protected by a benzyl carbamate (Cbz) group.[1] The isocyanate moiety serves as a versatile handle for introducing urea, carbamate, and other functionalities through reactions with nucleophiles, while the Cbz group provides a stable yet readily cleavable protecting group for the piperidine nitrogen.[1]

This guide, prepared from the perspective of a senior application scientist, provides a comparative framework for the spectroscopic analysis of the parent compound and its key derivatives. We will explore how Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are synergistically employed to elucidate molecular structures, confirm reaction outcomes, and ensure purity. Understanding the characteristic spectral signatures of this scaffold is paramount for researchers developing novel therapeutics and complex molecular architectures.

To facilitate a practical comparison, we will analyze the parent compound alongside three representative derivatives that exemplify common synthetic transformations:

  • Parent Compound (B4IP): Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

  • Derivative A (Urea Adduct): Formed by the reaction of the isocyanate with a primary amine (e.g., propylamine).

  • Derivative B (Substituted Benzyl Analogue): An analogue with an electron-donating group on the benzyl ring (e.g., 4-methoxybenzyl).

  • Derivative C (Deprotected Piperidine): Resulting from the hydrogenolysis of the Cbz protecting group.

G B4IP Parent Compound (B4IP) Benzyl 4-isocyanatotetrahydro- 1(2H)-pyridinecarboxylate DerivA Derivative A Urea Adduct B4IP->DerivA + R-NH2 DerivB Derivative B Substituted Benzyl Analogue B4IP->DerivB Analogue Synthesis DerivC Derivative C Deprotected Piperidine B4IP->DerivC Deprotection (e.g., H2/Pd)

Caption: Key synthetic transformations of the parent compound.

Infrared (IR) Spectroscopy: A Direct Probe of Functional Group Transformation

Expertise & Rationale: IR spectroscopy is the most direct and rapid method for monitoring reactions involving the isocyanate group. The N=C=O asymmetric stretching vibration gives rise to an exceptionally strong and sharp absorption band in a region of the spectrum (the "X-H stretching region") that is typically devoid of other signals.[2] Its disappearance is a definitive indicator of a successful reaction at this site.

The analysis focuses on two key regions:

  • 2300-2250 cm⁻¹: The characteristic N=C=O stretch.

  • 1800-1600 cm⁻¹: The carbonyl (C=O) stretching region, which contains signals from the Cbz protecting group and, in its derivatives, the newly formed urea.

Comparative Analysis:

  • Parent Compound (B4IP): The spectrum is dominated by two prominent features: a very sharp, intense peak around 2270 cm⁻¹ for the isocyanate and a strong peak around 1700 cm⁻¹ for the carbamate carbonyl.[3]

  • Derivative A (Urea Adduct): The most critical change is the complete disappearance of the ~2270 cm⁻¹ isocyanate band. Concurrently, new bands appear: a strong urea C=O stretch (Amide I band) around 1640 cm⁻¹ and N-H bending (Amide II band) and stretching vibrations around 1560 cm⁻¹ and 3300 cm⁻¹ , respectively. The original Cbz carbonyl peak at ~1700 cm⁻¹ remains unchanged.

Data Summary: Key IR Absorptions (cm⁻¹)

CompoundN=C=O StretchCbz C=O StretchUrea C=O StretchN-H Vibrations
B4IP ~2270 (very strong, sharp)~1700 (strong)--
Derivative A Absent~1700 (strong)~1640 (strong)~3300, ~1560
Self-Validating Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The choice of ATR-FTIR is based on its simplicity and speed, requiring minimal sample preparation and eliminating the need for KBr pellets or solvent interference.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum in air. This step is critical as it subtracts the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount (a few milligrams of solid or a single drop of oil) of the sample directly onto the ATR crystal, ensuring full contact.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect the spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient for high-quality data.[4]

  • Data Processing: The resulting spectrum should be automatically ratioed against the background. Baseline correct the spectrum if necessary to ensure a flat baseline.

  • Analysis: Label the key peaks, paying close attention to the presence or absence of the isocyanate band at ~2270 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Complete Carbon-Hydrogen Framework

Expertise & Rationale: While IR confirms functional group changes, NMR provides a detailed map of the entire molecular structure. ¹H NMR reveals the connectivity and chemical environment of protons, while ¹³C NMR provides a count of unique carbons and information about their hybridization. For this class of compounds, we focus on the chemical shifts and multiplicities of the piperidine ring protons, the benzylic protons, and the aromatic protons.

Comparative Analysis:

  • Parent Compound (B4IP):

    • ¹H NMR: Expect signals for the benzyl group (a singlet for the CH₂ around δ 5.1-5.2 and a multiplet for the aromatic protons around δ 7.3-7.4 ) and the piperidine ring. The piperidine protons will appear as complex multiplets between δ 1.5-4.0 . The proton at C4, adjacent to the isocyanate, will be the most downfield of the ring protons.

    • ¹³C NMR: Key signals include the benzylic CH₂ at ~δ 67 , the aromatic carbons from ~δ 127-136 , the carbamate C=O at ~δ 155 , and the unique isocyanate carbon (N=C =O) around δ 125 . The piperidine carbons will appear between δ 30-50 .

  • Derivative B (4-Methoxybenzyl Analogue): The introduction of a methoxy group causes predictable changes.

    • ¹H NMR: A new sharp singlet for the methoxy protons (-OCH₃) will appear around δ 3.8 . The aromatic region will simplify from a single multiplet to two distinct doublets (an AA'BB' system) due to the para-substitution, appearing around δ 6.9 and δ 7.3 . The benzylic CH₂ signal may shift slightly upfield to ~δ 5.0 .

    • ¹³C NMR: A new methoxy carbon signal appears at ~δ 55 . The aromatic carbon signals will shift, with the carbon attached to the methoxy group moving significantly downfield to ~δ 159 .

Data Summary: Characteristic ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

CompoundBenzylic CH₂ (¹H)Aromatic (¹H)Methoxy (¹H)Benzylic CH₂ (¹³C)Aromatic (¹³C)Methoxy (¹³C)
B4IP ~5.15~7.35 (m)-~67~127-136-
Derivative B ~5.05~7.30 (d), ~6.90 (d)~3.80 (s)~67~114-159~55
Self-Validating Experimental Protocol: ¹H and ¹³C NMR

Caption: Standard workflow for NMR sample preparation and analysis.

  • Sample Preparation: Accurately weigh 5-10 mg of the analyte into a clean, dry vial. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

    • Causality: CDCl₃ is an excellent solvent for this class of non-polar to moderately polar compounds. TMS provides a 0 ppm reference for both ¹H and ¹³C spectra, ensuring accuracy and comparability.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will automatically lock onto the deuterium signal of the solvent, tune the probe to the correct frequencies for ¹H and ¹³C, and shim the magnetic field to optimize homogeneity.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. A spectral width of 16 ppm and an acquisition time of 2-4 seconds are typical.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single sharp line. A wider spectral width (e.g., 240 ppm) is required. Due to the low natural abundance of ¹³C, a longer acquisition time (1-2 hours) may be necessary to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Expertise & Rationale: Mass spectrometry is the definitive technique for confirming the molecular weight of a target compound. Soft ionization techniques like Electrospray Ionization (ESI) are ideal as they typically produce an intact protonated molecule [M+H]⁺, allowing for unambiguous mass determination.[5] Furthermore, tandem mass spectrometry (MS/MS) can be used to fragment this molecular ion, providing valuable structural information based on the resulting daughter ions.

Comparative Analysis:

  • Parent Compound (B4IP):

    • Molecular Weight: 260.29 g/mol .[1]

    • ESI-MS: Expect a strong signal for the protonated molecule [M+H]⁺ at m/z 261.1 .

    • MS/MS Fragmentation: The fragmentation is highly predictable. The most favorable pathway involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium ion at m/z 91 . Another significant fragment would arise from the loss of the entire Cbz group.

  • Derivative C (Deprotected Piperidine):

    • Molecular Weight: 126.16 g/mol (for 4-isocyanatopiperidine).

    • ESI-MS: The removal of the Cbz group (C₈H₇O₂) results in a mass loss of 135.05 Da. The new [M+H]⁺ peak would appear at m/z 127.1 . The appearance of this peak and the disappearance of the peak at m/z 261.1 confirms the deprotection.

    • MS/MS Fragmentation: The fragmentation pattern will now be dominated by the piperidine ring itself, likely involving ring-opening pathways or loss of the isocyanate group.[5] The characteristic m/z 91 fragment will be absent.

G parent B4IP [M+H]⁺ m/z 261.1 frag91 Tropylium Ion m/z 91.1 parent->frag91 - C8H8N2O3 frag170 [M - C7H7]⁺ m/z 170.1 parent->frag170 - C7H7 (Benzyl)

Caption: Key fragmentation pathways for the parent compound (B4IP).

Data Summary: Key Mass Spectrometry Data (m/z)

CompoundMolecular Weight ( g/mol )Expected [M+H]⁺Key Fragment
B4IP 260.29261.191.1
Derivative C 126.16127.1Absent (91.1)
Self-Validating Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or acetonitrile. Filter the solution through a 0.22 µm syringe filter to remove any particulates that could clog the system.

  • LC Method: While chromatography is not strictly necessary for direct infusion, a simple isocratic LC method is often used to introduce the sample.

    • Mobile Phase: 50:50 Acetonitrile:Water with 0.1% formic acid.

    • Causality: Formic acid aids in the protonation of the analyte in the ESI source, enhancing the [M+H]⁺ signal.

    • Flow Rate: 0.4 mL/min.

    • Column: A standard C18 column.

  • MS Method (ESI Positive Mode):

    • Scan Range: Set the mass range to scan from m/z 50 to 500 to ensure capture of the molecular ion and expected fragments.

    • Ion Source Parameters: Optimize capillary voltage, gas flow, and source temperature to achieve a stable and strong signal for the analyte.

    • MS/MS: If desired, set up a product ion scan experiment. Define the [M+H]⁺ ion (e.g., m/z 261.1) as the precursor ion and apply collision energy (e.g., 15-30 eV) to induce fragmentation. The instrument will then detect the resulting fragment ions.

Conclusion

The structural elucidation of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate and its derivatives is a clear example of the power of a multi-technique spectroscopic approach. IR spectroscopy provides a rapid and unambiguous check for the conversion of the critical isocyanate functional group. NMR spectroscopy offers a comprehensive structural blueprint, allowing for the precise mapping of all atoms within the molecule and their immediate chemical environments. Finally, mass spectrometry provides definitive confirmation of molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. By integrating the data from these three core techniques, researchers can confidently verify their synthetic outcomes and proceed with their work in drug discovery and materials science.

References

  • Optica Publishing Group. (n.d.). Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Retrieved from [Link]

  • Remspec Corporation. (n.d.). Real-Time Monitoring of Isocyanate Chemistry Using a Fiber-Optic FTIR Probe. Retrieved from [Link]

  • CDC Stacks. (n.d.). An FTIR investigation of isocyanate skin absorption using in vitro guinea pig skin. Retrieved from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of (a) isocyanate-terminated polyurethane prepolymer and (b) N-methylaniline-blocked polyisocyanate. Retrieved from [Link]

  • Ludwig, B. W., & Urban, M. W. (1992). Quantitative Determination of Isocyanate Concentration in Crosslinked Polyurethane Coatings. Journal of Coatings Technology, 64(808), 51-57. Retrieved from [Link]

  • Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XIII: Polyurethanes. Retrieved from [Link]

  • PubChem. (n.d.). Benzyl 4-Hydroxy-1-piperidinecarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Retrieved from [Link]

  • Journal of the American Chemical Society. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reusable Ionic Liquid-Catalyzed Oxidative Esterification of Carboxylic Acids with Benzylic Hydrocarbons. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Mass Spectrometry Analysis: Characterizing Urea and Carbamate Derivatives of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

Introduction: The Versatility of a Piperidine Building Block In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold is a cornerstone, present in a multitude of approved pharmaceuticals...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Piperidine Building Block

In the landscape of modern drug discovery and medicinal chemistry, the piperidine scaffold is a cornerstone, present in a multitude of approved pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an invaluable structural motif. Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a particularly useful reagent, offering a protected piperidine core functionalized with a highly reactive isocyanate group. This electrophilic handle provides a direct gateway to a diverse range of derivatives, primarily through reactions with nucleophiles like amines and alcohols.

The reaction of an isocyanate with a primary or secondary amine is a robust and high-yielding method for the synthesis of urea derivatives.[2][3] Similarly, the reaction with an alcohol yields the corresponding carbamate.[4] These reactions are fundamental in creating libraries of compounds for biological screening.

However, synthesis is only half the battle. Unambiguous structural confirmation is paramount, and for this, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) stands out as a powerful analytical tool.[5] Its sensitivity and ability to provide detailed structural information through fragmentation analysis make it indispensable.[5] This guide provides a comparative analysis of the mass spectrometric behavior of two representative derivatives synthesized from Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate: a urea and a carbamate. We will explore how their distinct structural features lead to unique and predictable fragmentation patterns, enabling confident identification.

Synthetic Strategy: Creating the Comparison Compounds

The reactivity of the isocyanate group (-N=C=O) is driven by the electrophilic nature of the central carbon atom. This allows for straightforward nucleophilic addition reactions. For this guide, we will compare two primary derivatives:

  • Compound A (Urea Derivative): Synthesized by reacting the parent isocyanate with benzylamine.

  • Compound B (Carbamate Derivative): Synthesized by reacting the parent isocyanate with ethanol.

The choice of these nucleophiles provides a clear structural comparison: the incorporation of a secondary amine versus an alcohol, leading to a urea versus a carbamate linkage, respectively.

Synthetic_Scheme Isocyanate Benzyl 4-isocyanatotetrahydro- 1(2H)-pyridinecarboxylate mid Isocyanate->mid Benzylamine Benzylamine (Nucleophile 1) Urea Compound A (Urea Derivative) Benzylamine->Urea  THF, rt Ethanol Ethanol (Nucleophile 2) Carbamate Compound B (Carbamate Derivative) Ethanol->Carbamate  THF, rt mid->Benzylamine + mid->Ethanol +

Caption: General reaction scheme for the synthesis of urea and carbamate derivatives.

The Analytical Approach: A Robust LC-MS/MS Workflow

To confidently elucidate the structures of our synthesized compounds, a systematic LC-MS/MS workflow is employed. This approach ensures that we not only confirm the molecular weight of the parent compound but also generate information-rich fragment ions that act as a structural fingerprint.

The Rationale Behind Electrospray Ionization (ESI)

We select Electrospray Ionization (ESI) in positive ion mode as our ionization source. ESI is a "soft" ionization technique, meaning it imparts minimal energy to the analyte during the ionization process. This is ideal for our target molecules as it predominantly generates the protonated molecular ion, [M+H]+, with little to no in-source fragmentation. The basic nitrogen atoms within the piperidine ring and the urea/carbamate moieties are readily protonated, making positive mode ESI highly efficient for this class of compounds. This intact [M+H]+ ion serves as the precursor for our subsequent fragmentation experiments (MS/MS).

LCMS_Workflow cluster_LC Liquid Chromatography (LC) cluster_MS Mass Spectrometry (MS) LC_Inj 1. Sample Injection (Compound A or B in Solution) LC_Col 2. Separation on C18 Column LC_Inj->LC_Col ESI 3. ESI Source (Ionization, [M+H]+) LC_Col->ESI MS1 4. MS1 Scan (Detect Precursor Ion) ESI->MS1 CID 5. Collision Cell (CID) (Fragment Precursor Ion) MS1->CID MS2 6. MS2 Scan (Detect Fragment Ions) CID->MS2

Caption: A typical LC-MS/MS workflow for structural elucidation.

Comparative Fragmentation Analysis: Urea vs. Carbamate

The true power of tandem mass spectrometry lies in the analysis of fragmentation patterns. While both Compound A and Compound B share a common core, the difference in the linkage—urea versus carbamate—introduces unique cleavage pathways that allow for their unambiguous differentiation.

Common Fragmentation Pathways

Both derivatives are expected to exhibit fragmentation originating from the shared benzyl carbamate-protected piperidine core. The fragmentation of piperidine derivatives is well-documented and often involves cleavages adjacent to the nitrogen atom (α-cleavage) or fission of the ring itself.[1]

  • Loss of the Benzyl Group: A prominent fragmentation pathway for benzyl-protected amines is the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion at m/z 91.

  • Decarboxylation: Loss of CO₂ (m/z 44) from the benzyl carbamate protecting group is another common fragmentation route.

  • Piperidine Ring Opening: Cleavage of the C-C bonds within the piperidine ring can occur, leading to a variety of fragment ions.[1]

The Diagnostic Difference: Cleavage of the Linker

The most informative fragments are those that arise from the cleavage of the newly formed urea or carbamate linkage. These fragments are diagnostic and provide definitive proof of the structure.

For Compound A (Urea Derivative): The urea linkage provides two distinct amide-like bonds that can cleave.

  • Pathway U1: Cleavage between the urea carbonyl and the benzylamine nitrogen, leading to the formation of an isocyanate fragment from the piperidine portion.

  • Pathway U2: Cleavage of the bond between the piperidine nitrogen and the urea carbonyl, resulting in a fragment corresponding to protonated benzylamine isocyanate or a related rearrangement product.

For Compound B (Carbamate Derivative): The carbamate linkage has an ether-like C-O bond and an amide-like C-N bond.

  • Pathway C1: Cleavage of the C-O bond, resulting in the loss of ethanol as a neutral molecule and the formation of the isocyanate fragment, similar to Pathway U1.

  • Pathway C2: Cleavage of the C-N bond between the piperidine ring and the carbamate carbonyl.

Fragmentation_Comparison cluster_Urea Compound A (Urea) cluster_Carbamate Compound B (Carbamate) Urea_M [M+H]+ Urea_F1 Fragment U1 Urea_M->Urea_F1 Cleavage a Urea_F2 Fragment U2 Urea_M->Urea_F2 Cleavage b Urea_Core Core Fragments (m/z 91, etc.) Urea_M->Urea_Core Carb_M [M+H]+ Carb_F1 Fragment C1 Carb_M->Carb_F1 Cleavage x Carb_F2 Fragment C2 Carb_M->Carb_F2 Cleavage y Carb_Core Core Fragments (m/z 91, etc.) Carb_M->Carb_Core

Caption: Logical relationship of diagnostic vs. common fragment ions.

Quantitative Data Summary

The following table summarizes the expected exact masses and key fragment ions for our two comparative compounds. This data provides a clear, quantitative basis for differentiation.

ParameterCompound A (Urea Derivative)Compound B (Carbamate Derivative)
Reactant BenzylamineEthanol
Formula C₂₅H₂₉N₃O₃C₂₀H₂₈N₂O₄
Exact Mass 419.2209376.2049
[M+H]+ (m/z) 420.2282 377.2122
Common Fragments (m/z) 91.0542 (Tropylium ion)91.0542 (Tropylium ion)
376.2176 ([M+H - CO₂]+)333.2016 ([M+H - CO₂]+)
Diagnostic Fragments (m/z) 247.1077 (Piperidine-isocyanate core)247.1077 (Piperidine-isocyanate core)
108.0811 ([Benzylamine+H]+)47.0495 ([Ethanol+H]+, less likely) or 331.1965 ([M+H - C₂H₅OH]+)

Note: The m/z values are calculated based on monoisotopic masses and represent the expected high-resolution mass spectrometry data.

Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols are provided.

Protocol: Synthesis of Compound A (Urea Derivative)
  • Setup: To a solution of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.1 M), add benzylamine (1.05 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Reaction: Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically rapid.[6]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to afford the desired urea product.[7]

Protocol: LC-MS/MS Analysis
  • Sample Preparation: Prepare a 1 µg/mL solution of the purified compound (A or B) in a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

  • Chromatography:

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.[8]

  • Mass Spectrometry:

    • MS System: A quadrupole time-of-flight (Q-TOF) or triple quadrupole (QqQ) mass spectrometer.

    • Ionization: ESI, positive mode.

    • MS1 Scan: Scan from m/z 50 to 600 to identify the [M+H]+ precursor ion.

    • MS2 (Tandem MS) Scan: Perform data-dependent acquisition (DDA) or targeted MS/MS on the [M+H]+ ions identified in the MS1 scan.

    • Collision Energy: Apply a collision energy ramp (e.g., 10-40 eV) to induce fragmentation.

Conclusion and Field Insights

This guide demonstrates a systematic approach to the characterization of derivatives synthesized from Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate using mass spectrometry. By comparing the fragmentation patterns of a urea (Compound A) and a carbamate (Compound B), we have established clear, diagnostic ions that allow for their unambiguous differentiation.

The key takeaway for any researcher is that while common fragments arising from a shared chemical core are useful for identifying a class of compounds, it is the fragments that are unique to the specific derivatization that provide the highest level of structural confidence. The cleavage of the urea or carbamate linkage itself serves as the most reliable diagnostic tool. This comparative approach, grounded in the fundamental principles of mass spectrometry, is a robust methodology for accelerating structural elucidation in drug discovery programs and ensuring the integrity of synthesized compound libraries.

References

  • MDPI. (2022). Thiourea-Isocyanate-Based Covalent Organic Frameworks with Tunable Surface Charge and Surface Area for Methylene Blue and Methyl Orange Removal from Aqueous Media. Available at: [Link]

  • National Institutes of Health. (2022). Urea Synthesis from Isocyanides and O-Benzoyl Hydroxylamines Catalyzed by a Copper Salt. Available at: [Link]

  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Available at: [Link]

  • Beilstein Journals. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Available at: [Link]

  • ResearchGate. Mass spectra and major fragmentation patterns of piperazine designer drugs observed in mass spectrometry. Available at: [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

  • Acta Poloniae Pharmaceutica. Synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of carbamates derived from ethyl 1-[(phenylcarbonyl)amino]naphtho[2,1-b]furan-2-carboxylate. Available at: [Link]

  • SPUDS. (2025). Synthesis, Characterization of Some Thiourea Derivatives Based on 4- Methoxybenzoyl Chloride as Antioxidants and Study of Molecular Docking. Available at: [Link]

  • National Institutes of Health. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Available at: [Link]

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Available at: [Link]

  • Google Patents. Practical synthesis of urea derivatives.
  • SCIRP. Molecular Modeling and Synthesis of Ethyl Benzyl Carbamates as Possible Ixodicide Activity. Available at: [Link]

  • ResearchGate. (2024). Comparative metabolite analysis of Piper sarmentosum organs approached by LC-MS-based metabolic profiling. Available at: [Link]

  • ACS Publications. (2025). Structure-Guided Design of Potent and Selective Covalent Inhibitors Targeting the SARS-CoV-2 Papain-like Protease. Available at: [Link]

  • International Journal of ChemTech Research. Characterization and Synthesis of Novel Thiourea Derivatives. Available at: [Link]

  • Chinese Journal of Mass Spectrometry Society. Mass Fragmentation Characteristics of Piperazine Analogues. Available at: [Link]

  • Royal Society of Chemistry. Synthesis of urea derivatives from amines and CO2 in the absence of catalyst and solvent. Available at: [Link]

  • PubMed. Characterization of a new rat urinary metabolite of piperine by LC/NMR/MS studies. Available at: [Link]

  • United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

  • Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available at: [Link]

  • ResearchGate. Synthesis of urea derivatives based on toluyl isocyanate. Available at: [Link]

  • Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester hydrochloride.
  • MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

  • PubChem. Benzyl 4-oxopiperidine-1-carboxylate. Available at: [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2022). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate and its Contemporaries in Synthesis

For the discerning researcher in organic synthesis and drug development, the choice of reagent is paramount. The isocyanate functional group, a cornerstone of urea, carbamate, and amide bond formation, is available in a...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in organic synthesis and drug development, the choice of reagent is paramount. The isocyanate functional group, a cornerstone of urea, carbamate, and amide bond formation, is available in a diverse array of molecular scaffolds. This guide provides an in-depth comparison of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate with three other workhorse isocyanate reagents: Phenyl Isocyanate, Tert-butyl Isocyanate, and Cyclohexyl Isocyanate. Our objective is to furnish you with the data and insights necessary to select the optimal reagent for your specific synthetic challenge.

Introduction to the Isocyanate Reagents

Isocyanates are characterized by the highly reactive -N=C=O functional group. The electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, most notably amines and alcohols, leading to the formation of ureas and carbamates, respectively. The reactivity of an isocyanate is profoundly influenced by the electronic and steric nature of its substituent.

Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is a bifunctional reagent of significant interest. It incorporates a secondary aliphatic isocyanate on a piperidine ring, which is itself protected with a benzyl carbamate (Cbz) group. This unique structure offers the dual advantages of a moderately reactive isocyanate for controlled bond formation and a readily cleavable protecting group for subsequent diversification of the piperidine core.

For the purpose of this guide, we will compare it against:

  • Phenyl Isocyanate: An aromatic isocyanate, where the -N=C=O group is directly attached to a benzene ring. Its reactivity is enhanced by the electron-withdrawing nature of the phenyl group.

  • Tert-butyl Isocyanate: A sterically hindered aliphatic isocyanate. The bulky tert-butyl group significantly influences its reactivity and the stability of the resulting products.

  • Cyclohexyl Isocyanate: A non-hindered, secondary aliphatic isocyanate. It serves as a baseline for understanding the reactivity of aliphatic isocyanates without significant steric encumbrance.

Head-to-Head Comparison: Key Performance Metrics

The selection of an isocyanate reagent is often a balance between reactivity, stability, and the desired properties of the final product. The following sections provide a comparative analysis of our four featured isocyanates.

Physical and Chemical Properties

A fundamental understanding of the physical properties of a reagent is crucial for safe and effective handling in the laboratory.

PropertyBenzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylatePhenyl IsocyanateTert-butyl IsocyanateCyclohexyl Isocyanate
CAS Number 220394-91-2[1]103-71-91609-86-53173-53-3
Molecular Formula C₁₄H₁₆N₂O₃[1]C₇H₅NOC₅H₉NOC₇H₁₁NO
Molecular Weight 260.29 g/mol [1]119.12 g/mol 99.13 g/mol 125.17 g/mol
Boiling Point 185 °C[1]165 °C85-86 °C168-170 °C
Density 1.2 g/cm³[1]1.095 g/mL0.868 g/mL0.98 g/mL
Appearance Not specifiedColorless liquidColorless liquidColorless to light yellow liquid
Reactivity Profile: A Quantitative Perspective

The reactivity of isocyanates towards nucleophiles is a critical parameter. Aromatic isocyanates are generally more reactive than their aliphatic counterparts due to the electron-withdrawing nature of the aromatic ring, which increases the electrophilicity of the isocyanate carbon. Steric hindrance around the isocyanate group can significantly decrease the reaction rate.

While direct, side-by-side kinetic data for all four compounds under identical conditions is not available in the literature, we can infer a general reactivity trend based on established principles and available data for similar reactions. The reaction of isocyanates with primary amines to form ureas is typically very rapid. For instance, the reaction of phenyl isocyanate with aniline is a third-order reaction, approximately second order in aniline and first order in isocyanate, with a rate constant of 8.20 x 10⁻³ L²mol⁻²s⁻¹ in benzene at 25°C[2][3]. The reaction of primary aliphatic amines with aromatic isocyanates is even faster, with reaction half-lives on the order of milliseconds[4].

Based on these principles, the general order of reactivity towards amines is expected to be:

Phenyl Isocyanate > Cyclohexyl Isocyanate ≈ Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate > Tert-butyl Isocyanate

IsocyanateReactivity with AminesFactors Influencing Reactivity
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate Moderate-HighSecondary aliphatic isocyanate with some steric hindrance from the piperidine ring.
Phenyl Isocyanate HighAromatic isocyanate with an electron-withdrawing phenyl group.
Tert-butyl Isocyanate LowSterically hindered aliphatic isocyanate.
Cyclohexyl Isocyanate ModerateSecondary aliphatic isocyanate with minimal steric hindrance.

Note: This table represents a qualitative comparison based on general principles of organic chemistry.

Safety and Handling

Isocyanates are potent respiratory and skin sensitizers and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

IsocyanateKey Hazards
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate Harmful if swallowed. Respiratory irritant.[5]
Phenyl Isocyanate Toxic by inhalation. Corrosive. Lachrymator.
Tert-butyl Isocyanate Flammable. Toxic by inhalation.
Cyclohexyl Isocyanate Flammable. Toxic by inhalation. Corrosive.

Experimental Section: Protocols and Mechanistic Insights

To provide a practical context for the application of these reagents, we present a general protocol for the synthesis of a urea derivative, a common transformation in drug discovery. We also detail the deprotection of the benzyl carbamate group, a key feature of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate.

General Protocol for Urea Synthesis

This protocol describes the reaction of an isocyanate with a primary amine in an aqueous medium, a green and efficient method for the synthesis of unsymmetrical ureas.

Workflow for Urea Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Amine Dissolve Amine in Water Cool Cool to 5 °C Amine->Cool Add_Iso Slowly Add Isocyanate Cool->Add_Iso Stir Stir at 5 °C for 30 min Add_Iso->Stir Monitor Monitor by TLC Stir->Monitor Filter Filter the Solid Monitor->Filter Wash Wash with Water Filter->Wash Dry Dry the Product Wash->Dry G Start Dissolve Cbz-protected compound in MeOH Add_Cat Add Pd/C catalyst Start->Add_Cat Hydrogenate Stir under H₂ atmosphere Add_Cat->Hydrogenate Filter Filter through Celite Hydrogenate->Filter Concentrate Concentrate in vacuo Filter->Concentrate Product Deprotected Piperidine Concentrate->Product

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate (CAS No. 220394-91-2).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate (CAS No. 220394-91-2). As a valued intermediate in organic synthesis, its proper management is critical to ensuring laboratory safety and environmental compliance.[1][2] This document is intended for researchers, scientists, and drug development professionals who handle this and similar reactive isocyanate compounds.

Part 1: The Core Hazard - Understanding the Isocyanate Moiety

The primary driver of the specific handling and disposal requirements for this compound is the isocyanate functional group (-N=C=O). The central carbon of this group is highly electrophilic, making it extremely susceptible to nucleophilic attack.[1] This inherent reactivity is the source of its utility in synthesis and also the root of its hazards.

  • Reactivity with Nucleophiles: The isocyanate group readily reacts with water, alcohols, and amines. The reaction with water is particularly hazardous in a disposal context as it is highly exothermic and produces an unstable carbamic acid, which then decomposes to an amine and carbon dioxide (CO₂) gas.[1] This gas evolution can lead to a dangerous pressure buildup if it occurs within a sealed container.[3][4]

  • Health Risks: Isocyanates are potent respiratory and skin sensitizers.[1][5] Inhalation of even small quantities can trigger severe, asthma-like reactions in sensitized individuals.[4] The compound is classified as harmful if swallowed and causes serious skin and eye irritation.[6][7]

  • Environmental Risks: While specific ecotoxicity data for this compound is limited, related chemical structures are known to be harmful to aquatic life.[8][9] Therefore, it must be handled and disposed of in a manner that prevents environmental release.

Part 2: Pre-Disposal Safety Operations

Before handling or beginning any disposal procedure, it is imperative to establish robust safety controls.

Engineering Controls

All handling and neutralization steps must be performed in a well-ventilated area, preferably inside a certified chemical fume hood to prevent inhalation exposure.[6][10][11]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to prevent dermal and respiratory exposure.[5]

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Silver Shield/4H). Consult manufacturer's glove selection guide.Prevents skin contact, which can cause irritation and sensitization.[4]
Eye Protection Chemical safety goggles and a full-face shield.Protects against splashes of the chemical or decontamination solutions.[4][5]
Body Protection A chemically resistant lab coat or coveralls.Protects skin and personal clothing from contamination.[4]
Respiratory A NIOSH-approved supplied-air respirator is strongly recommended for handling isocyanates.[5]Isocyanates have poor odor warning properties, and a supplied-air respirator provides the highest level of protection against vapor inhalation.[5]

Part 3: Step-by-Step Disposal and Decontamination Protocols

Disposal of Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate is not a direct process. It requires chemical neutralization to render the material non-reactive and safe for final disposal by a licensed contractor.

Decontamination Solution Formulations

These solutions are designed to react with the isocyanate group, converting it into more stable and less hazardous urea or carbamate derivatives.

FormulationComponentsMechanism & Notes
Solution A (Carbonate) 5-10% Sodium Carbonate, 0.2-1% Liquid Detergent, 90-95% Water.[3]The carbonate hydrolyzes to form hydroxide, a nucleophile that attacks the isocyanate. The detergent helps to emulsify the organic material.
Solution B (Ammonia) 3-8% Concentrated Ammonia, 0.2-1% Liquid Detergent, 91-97% Water.[3]Ammonia is a potent nucleophile that reacts to form a stable urea derivative. Requires excellent ventilation due to ammonia vapors.
Solution C (Alcohol/Ammonia) 10% Isopropyl Alcohol, 1% Ammonia, 89% Water.[4]A combination approach where both alcohol and ammonia can act as nucleophiles.
Protocol A: Decontamination of Residual Waste and Small Quantities

This protocol is for neutralizing small amounts of the chemical from reaction flasks, beakers, or vials.

cluster_prep Preparation cluster_procedure Neutralization Procedure cluster_disposal Final Disposal prep1 Don appropriate PPE prep2 Work inside a chemical fume hood prep1->prep2 proc1 Slowly add a 10-fold excess of a chosen decontamination solution to the waste vessel. prep2->proc1 proc2 Stir the mixture gently at room temperature. Observe for any signs of reaction (e.g., gas evolution). proc1->proc2 proc3 Let the mixture stand for at least 24 hours in a loosely capped or vented container. proc2->proc3 disp1 Transfer the neutralized mixture to a properly labeled hazardous waste container. proc3->disp1 disp2 Arrange for pickup by a licensed hazardous waste contractor. disp1->disp2

Caption: Workflow for Decontaminating Residual Chemical Waste.

Protocol B: Management of Minor Spills

Immediate and correct action is crucial when managing a spill. The primary goal is to contain, absorb, and then neutralize the material safely.

  • Evacuate & Ventilate: Immediately alert others and evacuate the immediate spill area. Ensure the chemical fume hood is operational or increase ventilation to the room.[3]

  • Don PPE: Wear the full PPE ensemble as detailed in the table above.[3][12]

  • Absorb: Cover the spill with a dry, inert absorbent material such as vermiculite, sand, or clay-based absorbent.[3][4] Do not use combustible materials like paper towels or sawdust. [4]

  • Collect: Carefully shovel the absorbed material into an open-top, unsealed container (e.g., a labeled plastic bucket).[3][4] This is critically important to prevent pressure buildup.

  • Decontaminate Area: Apply a decontamination solution to the spill surface. Let it sit for at least 15-20 minutes before wiping it up with sponges or cloths. Place all cleaning materials into the same open-top waste container.

  • Neutralize Collected Waste: Slowly add decontamination solution to the absorbent material in the open container. Stir gently and allow it to stand in a safe, ventilated area for at least 48 hours to ensure the reaction is complete.[4]

  • Final Disposal: Close (but do not tightly seal) the container and label it appropriately for collection by a hazardous waste professional.[3]

spill Spill Occurs evacuate Evacuate Area & Increase Ventilation spill->evacuate ppe Don Full PPE evacuate->ppe absorb Cover with DRY, Inert Absorbent ppe->absorb collect Shovel into an OPEN, UNSEALED Container absorb->collect decon_area Decontaminate Spill Surface collect->decon_area neutralize_waste Add Decontamination Solution to Container decon_area->neutralize_waste wait Let Stand for 48 Hours (Vented) neutralize_waste->wait dispose Arrange for Professional Waste Disposal wait->dispose

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
Reactant of Route 2
Reactant of Route 2
Benzyl 4-isocyanatotetrahydro-1(2H)-pyridinecarboxylate
© Copyright 2026 BenchChem. All Rights Reserved.